molecular formula C14H14N2O3 B1387196 7-Isopropoxy-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile CAS No. 319492-96-1

7-Isopropoxy-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Cat. No.: B1387196
CAS No.: 319492-96-1
M. Wt: 258.27 g/mol
InChI Key: VOMVZTSGWMTRNZ-UHFFFAOYSA-N
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Description

7-Isopropoxy-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a complex organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of naphthalene with a nitrogen atom replacing one carbon atom in the ring. This compound is characterized by its isopropoxy and methoxy groups attached to the quinoline core, as well as a cyano group at the 3-position.

Preparation Methods

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Formation of reduced quinoline derivatives.

  • Substitution: Introduction of different functional groups at various positions on the quinoline ring.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, quinoline derivatives are known for their antimicrobial and antifungal properties. This compound could be studied for its potential biological activity and therapeutic applications.

Medicine: Quinoline derivatives have been explored for their medicinal properties, including antimalarial, anticancer, and anti-inflammatory activities. This compound could be investigated for its potential use in drug development.

Industry: In the chemical industry, quinoline derivatives are used in the production of dyes, pigments, and other specialty chemicals. This compound could be utilized in the synthesis of such products.

Mechanism of Action

The mechanism by which 7-Isopropoxy-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile exerts its effects depends on its specific biological targets and pathways. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The exact molecular targets and pathways would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • 1-Cyclopropyl-7-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic Acid

  • 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic Acid

Uniqueness: 7-Isopropoxy-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile is unique due to its specific combination of functional groups, which can influence its reactivity and biological activity. The presence of both isopropoxy and methoxy groups, along with the cyano group, sets it apart from other quinoline derivatives.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research could uncover new uses and enhance our understanding of its properties and mechanisms.

Properties

IUPAC Name

6-methoxy-4-oxo-7-propan-2-yloxy-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-8(2)19-13-5-11-10(4-12(13)18-3)14(17)9(6-15)7-16-11/h4-5,7-8H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMVZTSGWMTRNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C2C(=C1)NC=C(C2=O)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652367
Record name 6-Methoxy-4-oxo-7-[(propan-2-yl)oxy]-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

319492-96-1
Record name 6-Methoxy-4-oxo-7-[(propan-2-yl)oxy]-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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